molecular formula C11H15NO2 B3133183 Benzoic acid, 4-[(1-methylethyl)amino]-, methyl ester (9CI) CAS No. 383185-68-0

Benzoic acid, 4-[(1-methylethyl)amino]-, methyl ester (9CI)

Cat. No.: B3133183
CAS No.: 383185-68-0
M. Wt: 193.24 g/mol
InChI Key: FVJXVAFYHAMZOX-UHFFFAOYSA-N
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Description

Benzoic acid, 4-[(1-methylethyl)amino]-, methyl ester (9CI) is an organic compound with the molecular formula C11H15NO2. It is a derivative of benzoic acid, where the hydrogen atom in the para position is replaced by an isopropylamino group, and the carboxyl group is esterified with methanol. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-[(1-methylethyl)amino]-, methyl ester typically involves the esterification of 4-[(1-methylethyl)amino]benzoic acid with methanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then neutralized, and the product is purified by recrystallization or distillation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for mixing, heating, and cooling can optimize the reaction conditions and minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-[(1-methylethyl)amino]-, methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-[(1-methylethyl)amino]benzoic acid.

    Reduction: Formation of 4-[(1-methylethyl)amino]benzyl alcohol.

    Substitution: Formation of various substituted benzoic acid derivatives.

Scientific Research Applications

Benzoic acid, 4-[(1-methylethyl)amino]-, methyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals.

Mechanism of Action

The mechanism of action of benzoic acid, 4-[(1-methylethyl)amino]-, methyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid, 4-amino-, methyl ester: Similar structure but lacks the isopropyl group.

    Benzoic acid, 4-(1-methylethyl)-, methyl ester: Similar structure but lacks the amino group.

Uniqueness

Benzoic acid, 4-[(1-methylethyl)amino]-, methyl ester is unique due to the presence of both the isopropylamino group and the esterified carboxyl group. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

methyl 4-(propan-2-ylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-8(2)12-10-6-4-9(5-7-10)11(13)14-3/h4-8,12H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVJXVAFYHAMZOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=CC=C(C=C1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801280964
Record name Methyl 4-[(1-methylethyl)amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801280964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

383185-68-0
Record name Methyl 4-[(1-methylethyl)amino]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=383185-68-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-[(1-methylethyl)amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801280964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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